molecular formula C13H17FN2O2 B11610692 4-(4-Fluorophenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-Fluorophenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11610692
M. Wt: 252.28 g/mol
InChI Key: IVNYADVHSMKBEX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group attached to a hydroxy-imidazolium core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate, followed by cyclization with a diketone under acidic conditions to yield the imidazolium core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazolium core, potentially converting it into a more saturated imidazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

4-(4-Fluorophenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenyl chloroformate
  • 4-Fluorophenylhydrazine

Comparison: Compared to these similar compounds, 4-(4-fluorophenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its imidazolium core and hydroxy group, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group also enhances its stability and potential for various applications .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium

InChI

InChI=1S/C13H17FN2O2/c1-12(2)11(9-5-7-10(14)8-6-9)15(17)13(3,4)16(12)18/h5-8,18H,1-4H3

InChI Key

IVNYADVHSMKBEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)F)C

Origin of Product

United States

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